2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes2. The synthesis of azetidine derivatives can involve a variety of methods, including the reaction of azidoacetamides with β-ketoesters and acetylacetone2.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole involves a five-membered ring with two carbon atoms and three nitrogen atoms. The ring is unsaturated and has a 6π electron system, giving it aromatic character1.
Chemical Reactions Analysis
1,2,3-Triazole derivatives can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium3.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, 1,2,3-triazole derivatives are known to be thermally stable4.
Scientific Research Applications
Synthesis and Reactivity
1-Sulfonyl-1,2,3-triazoles, closely related to the queried compound, serve as stable precursors for Rh–azavinyl carbenes and other carbene complexes. These intermediates are pivotal for introducing nitrogen atoms into heterocycles, crucial in synthetic and medicinal chemistry. For example, they react with aldehydes to produce homochiral 3-sulfonyl-4-oxazolines, exhibiting high enantioselectivity and yield, underlining their importance in producing sparsely studied compounds with a synthetically useful electron-rich double bond (Zibinsky & Fokin, 2013).
Transition-Metal-Catalyzed Denitrogenative Transformations
Electron-deficient 1,2,3-triazoles, through their equilibrium with α-diazoimine tautomers, facilitate the generation of metallo azavinyl carbene intermediates. These intermediates have been employed in synthesizing highly functionalized nitrogen-based heterocycles through transannulation, cyclopropanations, and insertion reactions, highlighting their versatility in constructing nitrogen-based building blocks for various synthetic transformations (Anbarasan, Yadagiri, & Rajasekar, 2014).
Novel Synthetic Pathways
Rhodium azavinyl carbenoids derived from N-sulfonyl-1,2,3-triazoles provide novel methods for cleaving C-OH bonds and forming C-C bonds, demonstrating a strategic approach to constructing α-aminoketones. This broad substrate scope covers primary, secondary, and tertiary benzylic alcohols, underscoring a powerful synthetic method for diverse molecule construction (Mi, Kiran Kumar, Liao, & Bi, 2016).
Anticancer Evaluation
The sulfonyl group-containing 1,2,3-Triazole derivatives have shown moderate activity against various cancer cell lines, demonstrating their potential in medicinal chemistry and drug design. This includes the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, highlighting the biological importance of these derivatives in developing anticancer compounds (Salinas-Torres et al., 2022).
Heterocyclic Compound Synthesis
The Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with benzisoxazoles is an efficient method for synthesizing quinazoline and imidazole derivatives. This transformation represents a unique example of utilizing N-sulfonyl-1,2,3-triazole in cycloadditions, enabling rapid synthesis of functionalized derivatives (Lei, Gao, & Tang, 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
1,2,3-Triazoles have been intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes. They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles1. This suggests that there is potential for further research and development in this area.
Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound “2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile”, more detailed information or studies would be needed.
properties
IUPAC Name |
2-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c13-7-10-3-1-2-4-12(10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDOQEJBXWRBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile |
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